3-Iodo-7-nitro-2-phenyl-chromen-4-one
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Overview
Description
3-Iodo-7-nitro-2-phenyl-chromen-4-one: is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry, often serving as a building block for various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-nitro-2-phenyl-chromen-4-one typically involves the heterocyclization of β-ketoenamines. . The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-7-nitro-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace the iodine or nitro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can yield various functionalized chromen-4-one derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Iodo-7-nitro-2-phenyl-chromen-4-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-7-nitro-2-phenyl-chromen-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-Chromanone: This compound shares the chromen-4-one framework but lacks the iodine and nitro groups.
2-Phenylchromen-4-one: This compound has a similar structure but without the iodine and nitro substitutions.
7-Nitro-2-phenylchromen-4-one: This compound is similar but lacks the iodine substitution.
Uniqueness: 3-Iodo-7-nitro-2-phenyl-chromen-4-one is unique due to the presence of both iodine and nitro groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H8INO4 |
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Molecular Weight |
393.13 g/mol |
IUPAC Name |
3-iodo-7-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8INO4/c16-13-14(18)11-7-6-10(17(19)20)8-12(11)21-15(13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
LQFVZDFDLUPDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)[N+](=O)[O-])I |
Origin of Product |
United States |
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